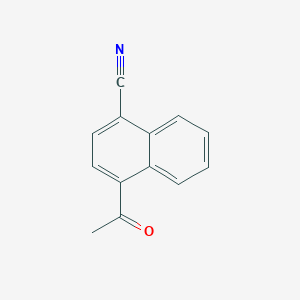

4-Acetyl-1-naphthonitrile

CAS No.: 29139-00-2

Cat. No.: VC13604948

Molecular Formula: C13H9NO

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29139-00-2 |

|---|---|

| Molecular Formula | C13H9NO |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 4-acetylnaphthalene-1-carbonitrile |

| Standard InChI | InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3 |

| Standard InChI Key | BTPRXQUUNYLAEO-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C2=CC=CC=C21)C#N |

| Canonical SMILES | CC(=O)C1=CC=C(C2=CC=CC=C21)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a fused bicyclic naphthalene system with functional groups at strategic positions:

-

Acetyl group (-COCH₃): Positioned at the 4-carbon, this moiety introduces electrophilic character, facilitating reactions such as nucleophilic additions and condensations.

-

Nitrile group (-C≡N): Located at the 1-carbon, it enhances molecular polarity and participates in cycloadditions, reductions, and hydrolysis .

Key Spectral Data:

-

IR Spectroscopy: Stretching vibrations at ~2,220 cm⁻¹ (C≡N) and ~1,680 cm⁻¹ (C=O) .

-

¹H NMR: Acetyl proton resonance at δ 2.6–2.8 ppm; aromatic protons appear as multiplet signals between δ 7.3–9.2 ppm .

-

¹³C NMR: Carbonyl carbons at δ ~200 (acetyl) and ~120 (nitrile) .

Synthesis Methodologies

Friedel-Crafts Acylation

The most common route involves Friedel-Crafts acylation of 1-naphthonitrile using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). This method achieves yields up to 72% under optimized conditions :

Reaction Scheme:

Optimized Conditions:

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → room temperature

Ring-Opening of Naphthoxazinones

Alternative methods employ ring-opening reactions of naphtho[1,8-de][1, oxazin-4-ol derivatives. For example, solvothermal treatment with potassium hydride (KH) induces β-hydride elimination, yielding 1-naphthonitrile intermediates that subsequently undergo hydride addition to form the target compound .

Example Protocol:

Comparative Synthesis Data:

| Method | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 0°C → RT | 72% | >95% | |

| Ring-opening | KH, THF, 120°C | 50% | 90% | |

| Hypochlorite Oxidation | NaOCl, NaOH, 90°C | 68% | 88% |

Chemical Reactivity and Applications

Functional Group Transformations

-

Nitrile Hydrolysis: Under acidic (HCl/H₂O) or basic (KOH/EtOH) conditions, the nitrile group converts to carboxylic acid, yielding 4-acetyl-1-naphthoic acid (C₁₃H₁₀O₃) .

-

Acetyl Oxidation: Sodium hypochlorite (NaOCl) oxidizes the acetyl group to a carboxylic acid, forming 1,4-naphthalenedicarboxylic acid .

Mechanistic Pathway:

Pharmaceutical Intermediates

4-Acetyl-1-naphthonitrile is a precursor to veterinary pharmaceuticals such as afoxolaner and esafoxolaner, which target ectoparasites in animals. Its nitrile group facilitates cyclization reactions to form isoxazoline scaffolds .

Case Study:

-

Afoxolaner Synthesis:

Materials Science Applications

The compound’s rigid aromatic structure makes it suitable for synthesizing luminescent materials and liquid crystals. Derivatives exhibit tunable emission properties in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume